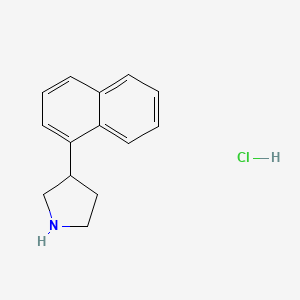
3-Naphthalen-1-ylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Naphthalen-1-ylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C14H16ClN and a molecular weight of 233.74. It is a product intended for research use only. The compound is part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 3-Naphthalen-1-ylpyrrolidine;hydrochloride is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
3-Naphthalen-1-ylpyrrolidine;hydrochloride is a powder with a molecular weight of 233.74 . It is stored at room temperature and shipped under normal conditions . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Organocatalysis
One study elaborates on a derivative of a new chiral organocatalyst, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, which effectively catalyzes asymmetric Michael addition reactions. This catalyst demonstrates good to high yield and excellent enantioselectivities, indicating the potential of naphthalene derivatives in facilitating asymmetric synthesis processes (Cui Yan-fang, 2008).
Molecular Design and Sensor Applications
Another study focuses on the assembly, physico-chemical property, and sensor application of a novel optical sensing structure through lanthanide coordination, incorporating a ternary europium (III) complex system. This research exemplifies the integration of naphthalene derivatives into functional materials for sensing applications, showcasing their versatility in chemical sensor development (Xiangqian Li et al., 2019).
Fluorescent Ion Sensors
The synthesis and structural characterization of 3-hydroxy-4-pyridinone/naphthalene conjugates have been carried out, leading to the selection of a fluorescent ion sensor. This highlights the application of naphthalene derivatives in the development of fluorescent probes for ion sensing, contributing to advancements in analytical chemistry and diagnostics (Ana M. G. Silva et al., 2010).
Environmental and Green Chemistry
Directed evolution of toluene ortho-monooxygenase for enhanced 1-naphthol synthesis and chlorinated ethene degradation is another area of application. This research demonstrates the potential of modifying enzymes to improve their activity towards specific substrates, including naphthalene, for environmental remediation and green chemistry solutions (K. Canada et al., 2002).
Novel Synthesis and Anti-Viral Activities
Research on the synthesis and anti-viral activities of some 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates showcases the therapeutic potential of naphthalene derivatives. This study indicates that certain naphthalene-based compounds exhibit promising antiviral activity against H5N1 virus, underscoring the significance of these compounds in drug discovery and pharmacology (E. M. Flefel et al., 2014).
Safety And Hazards
The safety data sheet for 3-Naphthalen-1-ylpyrrolidine;hydrochloride indicates that it may be hazardous . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
The future directions for research on 3-Naphthalen-1-ylpyrrolidine;hydrochloride and similar pyrrolidine compounds are likely to involve further exploration of their biological activities and potential therapeutic applications . The design of new pyrrolidine compounds with different biological profiles is also a promising area of research .
Eigenschaften
IUPAC Name |
3-naphthalen-1-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-7,12,15H,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFANVOLPPOIQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Naphthalen-1-ylpyrrolidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)
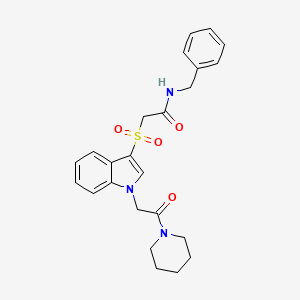
![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)




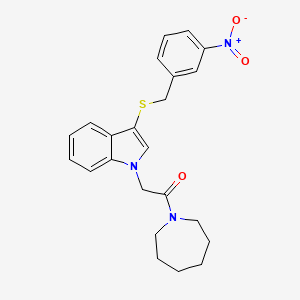
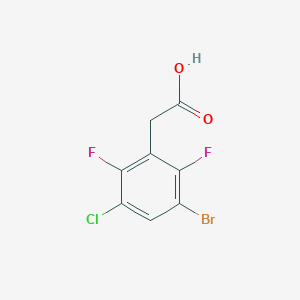
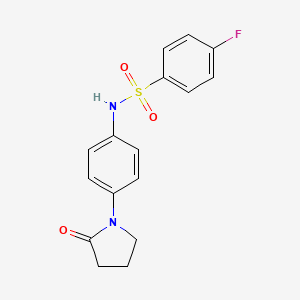
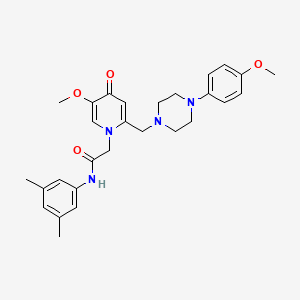
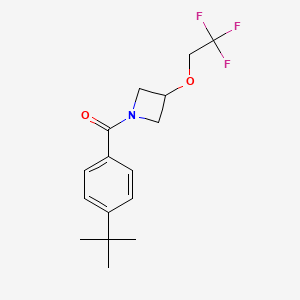
![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)